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Abstract

This technical guide provides a comprehensive overview of the chemical properties and
potential biological activities of 2,6-Dichloro-4-methylnicotinaldehyde. While direct biological
data for this specific compound is limited in publicly accessible literature, its structural features
—a chlorinated pyridine core—place it within a class of compounds known for significant roles
in medicinal chemistry and agrochemical development. This document synthesizes information
on related structures to build a rationale for investigating its potential as an antimicrobial,
anticancer, or enzyme-inhibiting agent. Furthermore, it offers detailed, field-proven
experimental protocols for researchers to systematically evaluate these potential biological
activities. The guide is intended for researchers, scientists, and drug development
professionals seeking to explore the therapeutic or industrial potential of novel heterocyclic
compounds.

Introduction to 2,6-Dichloro-4-
methylnicotinaldehyde
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2,6-Dichloro-4-methylnicotinaldehyde, with CAS number 91591-70-7, is a halogenated
pyridine derivative.[1][2][3] Its structure consists of a central pyridine ring substituted with two
chlorine atoms at positions 2 and 6, a methyl group at position 4, and an aldehyde group at
position 3 (nicotinaldehyde). This molecular architecture, featuring both electron-withdrawing
and lipophilic properties, is advantageous in pharmaceutical and agrochemical design. The
chlorine atoms enhance the electrophilic character of the pyridine ring, making it a versatile
intermediate for nucleophilic substitution reactions, while the aldehyde group can participate in
various condensation reactions, further expanding its synthetic utility.[4]

Historically, chlorinated pyridine derivatives have served as crucial building blocks in the
synthesis of a wide range of functional molecules, from pesticides to active pharmaceutical
ingredients (APIs).[5][6] For instance, the related compound 2,6-dichloro-4-methylnicotinonitrile
is a key intermediate in the production of neonicotinoid insecticides, which act on the insect
nervous system. The presence of the reactive aldehyde group in 2,6-Dichloro-4-
methylnicotinaldehyde suggests its potential as a precursor for synthesizing Schiff bases,
chalcones, and other heterocyclic systems that have demonstrated significant biological
activities.[7][8]

Chemical and Physical Properties

A summary of the key properties of 2,6-Dichloro-4-methylnicotinaldehyde is presented

below.
Property Value Reference
CAS Number 91591-70-7 [1]12113]
Molecular Formula C7HsCI2NO [2][3]
Molecular Weight 190.03 g/mol [2][3]

White to off-white crystalline
Appearance , [6]
solid/powder

SMILES Code CC1=CC(C=NC(C)=C1C=0  [1]

Sealed in a dry environment at
Storage [2]
room temperature
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Synthesis Overview

The synthesis of substituted dichloropyridines typically involves multi-step processes. For
example, a general route to produce a similar compound, 2,6-dichloropyridine-4-
carboxaldehyde, starts from 2,6-dihydroxy isonicotinic acid and proceeds through chlorination,
amidation, dehydration, and finally, a reduction step.[9] Another common method for creating
dichlorinated pyridine rings involves the reaction of a dihydroxypyridine precursor with
phosphorus oxychloride at elevated temperatures.[5] The aldehyde functionality can be
introduced through the oxidation of a corresponding alcohol or the reduction of a nitrile or ester
group. For instance, the Swern oxidation, which uses dimethyl sulfoxide and oxalyl chloride, is
a standard method for converting a primary alcohol to an aldehyde under mild conditions.[10]

Potential Biological Activities and Rationale for
Investigation

The rationale for exploring the biological activities of 2,6-Dichloro-4-methylnicotinaldehyde is
rooted in the well-documented bio-potency of its structural analogues.

Potential Antimicrobial Activity

The dichloro-substituted aromatic ring is a common feature in many antimicrobial agents. The
dichloroacetyl group, for example, is essential for the antibacterial activity of chloramphenicol
and the amoebicidal activity of chlorophenoxamide.[11] Furthermore, Schiff bases derived from
dichlorosalicylaldehyde have demonstrated significant antibacterial and antifungal properties,
with metal complexes of these ligands often showing enhanced activity.[8] Given that 2,6-
Dichloro-4-methylnicotinaldehyde possesses a dichlorinated heterocyclic ring and a reactive
aldehyde group suitable for creating imines (Schiff bases), it is a prime candidate for
antimicrobial screening.

Potential Anticancer Activity

Numerous heterocyclic compounds containing chlorinated pyridine or similar moieties exhibit
potent anticancer activities. Their mechanisms often involve the inhibition of key signaling
pathways, induction of apoptosis, or cell cycle arrest.[12][13] For example, certain 2-amino-4,6-
diphenylnicotinonitrile derivatives, which share the nicotinonitrile scaffold, have shown
exceptional cytotoxicity against breast cancer cell lines, in some cases surpassing the potency
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of the standard chemotherapy drug Doxorubicin.[14][15] Chalcones, which can be synthesized
from aldehydes like the title compound, have also been extensively studied as anticancer
agents.[13] The introduction of chlorine atoms into a chalcone structure can significantly
enhance its biological activity.[13] Therefore, derivatives of 2,6-Dichloro-4-
methylnicotinaldehyde warrant investigation for their antiproliferative effects on various
cancer cell lines.

Potential Enzyme Inhibition

The pyridine ring is a common scaffold in the design of enzyme inhibitors.[16] The specific
substitution pattern on the ring can confer selectivity and potency against various enzyme
targets, such as kinases, histone deacetylases (HDACS), or monoamine oxidases (MAO).[16]
[17][18] For instance, nicotinamide-based compounds have been developed as potent and
selective HDAC inhibitors.[16] The development of multi-target-directed ligands (MTDLS) often
involves combining pharmacophores to inhibit multiple enzymes simultaneously, a strategy
used in treating complex diseases like Alzheimer's.[17][18] The unique electronic and steric
properties of 2,6-Dichloro-4-methylnicotinaldehyde make it a valuable starting point for
designing novel inhibitors against various enzymatic targets.

A Roadmap for Biological Evaluation: Experimental
Protocols

To systematically evaluate the biological potential of 2,6-Dichloro-4-methylnicotinaldehyde, a
tiered screening approach is recommended. The following protocols describe standard, robust
assays for initial in vitro assessment.
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Tier 1: Primary In Vitro Screening
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Caption: A tiered workflow for evaluating the biological activity of a novel compound.

Protocol: Antimicrobial Susceptibility Testing via Broth

Microdilution
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This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest
concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: The broth microdilution method is a standardized and quantitative technique that
allows for the simultaneous testing of multiple compounds against various microbial strains in a
high-throughput format, providing reproducible MIC values.

Methodology:

o Preparation of Stock Solution: Dissolve 2,6-Dichloro-4-methylnicotinaldehyde in 100%
dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

e Microorganism Preparation: Inoculate a single colony of the test bacterium (e.g.,
Staphylococcus aureus, Escherichia coli) into 5 mL of cation-adjusted Mueller-Hinton Broth
(CAMHB). Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity
equivalent to a 0.5 McFarland standard). Dilute this suspension in CAMHB to achieve a final
inoculum density of approximately 5 x 10> CFU/mL in the assay plate.

e Plate Preparation:
o Dispense 50 uL of CAMHB into all wells of a 96-well microtiter plate.

o Add 50 pL of the compound stock solution to the first column of wells, resulting in a 1:2
dilution.

o Perform a 2-fold serial dilution by transferring 50 pL from the first column to the second,
and so on, down the plate. Discard the final 50 uL from the last column. This creates a
concentration gradient.

 Inoculation: Add 50 pL of the prepared bacterial suspension to each well, bringing the final
volume to 100 pL.

o Controls:

o Positive Control: Wells containing bacteria and broth but no compound (should show
growth).
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o Negative Control: Wells containing broth only (should show no growth).

o Solvent Control: Wells containing bacteria, broth, and the highest concentration of DMSO
used (to ensure the solvent has no antimicrobial effect).

 Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

e Reading Results: The MIC is the lowest concentration of the compound at which no visible
turbidity (bacterial growth) is observed. This can be assessed visually or by using a plate
reader to measure optical density (OD) at 600 nm.

Protocol: In Vitro Cytotoxicity Screening via MTT Assay

This protocol assesses the compound's ability to inhibit cell proliferation or induce cell death in
cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.
Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into
purple formazan crystals. The amount of formazan produced is directly proportional to the
number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

o Cell Seeding: Seed cancer cells (e.g., A549, Hela, MCF-7) into a 96-well plate at a density of
5,000-10,000 cells per well in 100 pL of appropriate culture medium. Incubate for 24 hours at
37°C and 5% CO: to allow for cell attachment.[12]

e Compound Treatment: Prepare serial dilutions of 2,6-Dichloro-4-methylnicotinaldehyde in
culture medium from a DMSO stock. After 24 hours, remove the old medium from the cells
and add 100 pL of the medium containing the test compound at various concentrations (e.g.,
0.1 to 100 pM).

o Controls:

o Untreated Control: Cells treated with medium containing the same percentage of DMSO
as the highest compound concentration.

o Blank Control: Wells with medium only (no cells).
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e Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO-..

o MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for
another 4 hours. During this time, viable cells will form purple formazan crystals.

e Formazan Solubilization: Carefully remove the medium and add 150 pL of DMSO to each
well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure
complete dissolution.

o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
untreated control. Plot the viability against the log of the compound concentration to
determine the ICso value (the concentration that inhibits 50% of cell growth).

Data Interpretation and Future Directions

The initial screening assays will generate quantitative data to guide further research.

Example Data for a
Assay Type Hypothetical Active Interpretation
Derivative

, The compound shows
o ) S. aureus: 8 pug/mLE. coli: ) o )
Antimicrobial MIC selective activity against Gram-
>128 pg/mL . )
positive bacteria.

The compound exhibits potent
A549 (Lung): 1.2 uMMCF-7

Anticancer ICso (Breast): 0.7 u(MHCT116
(Colon): 7.3 uM

and selective cytotoxicity

against lung and breast cancer

cell lines.[12]
o HDACG6: 50 nMHDAC1: 800 The compound is a potent and
Enzyme Inhibition ICso o
nM selective inhibitor of HDACSG.

Should 2,6-Dichloro-4-methylnicotinaldehyde or its derivatives show promising activity in
these primary screens, the next logical steps would involve:
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e Mechanism of Action Studies: Investigating how the compound exerts its biological effect,
such as inducing apoptosis or arresting the cell cycle in cancer cells.[12]

o Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues to identify
the key structural features required for activity and to optimize potency and selectivity.

« In Vitro Toxicity: Assessing the cytotoxicity of promising compounds against non-cancerous
human cell lines to determine their therapeutic index.

« In Vivo Efficacy: Testing the most promising candidates in animal models to evaluate their
efficacy and safety in a living system.

By following this structured approach, researchers can thoroughly characterize the biological
activity of 2,6-Dichloro-4-methylnicotinaldehyde and determine its potential for development
into a valuable therapeutic or agrochemical agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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